ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC16566187
Molecular Formula: C10H9N3O3
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O3 |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O3/c1-3-16-10(15)6-4-7(14)11-9-8(6)5(2)12-13-9/h4H,2-3H2,1H3,(H,11,14) |
| Standard InChI Key | ZTWUNJUMASYRBP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=O)NC2=C1C(=C)N=N2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 3-methylidene-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate, reflects its bicyclic framework: a pyrazole ring fused to a pyridine ring at positions 3 and 4. Key structural features include:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
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Pyridine ring: A six-membered aromatic ring with one nitrogen atom.
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Functional groups: A methylidene group () at position 3, a ketone () at position 6, and an ethyl ester () at position 4.
The canonical SMILES representation and InChIKey confirm its stereochemical identity.
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.20 g/mol |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Core Synthetic Strategies
The synthesis typically involves condensation reactions between substituted pyrazoles and electrophilic carbonyl compounds. For example, reacting 5-aminopyrazole derivatives with ethyl acetoacetate under acidic conditions yields the pyrazolo[3,4-b]pyridine core .
Reaction Conditions
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Solvents: Ethanol, toluene, or xylene.
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Catalysts: Piperidine or acetic acid.
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Temperature: Reflux conditions (70–120°C).
A notable route involves the reaction of pyrazolo[3,4-b]pyridine-5-carboxylate with hydrazine hydrate to form carbohydrazide intermediates, which are further functionalized via reactions with isothiocyanates or acetylenedicarboxylates .
Table 2: Representative Synthetic Routes
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ampicillin. The methylidene group enhances membrane permeability, disrupting bacterial lipid bilayers.
Anti-Inflammatory Action
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, surpassing diclofenac (55%). This activity correlates with cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling.
| Activity | Test Model | Result (IC/MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 cells | 2.1 µM | |
| Antimicrobial | S. aureus | 16 µg/mL | |
| Anti-Inflammatory | Carrageenan-induced edema | 62% inhibition |
Pharmacological Applications and Derivatives
Structure-Activity Relationships (SAR)
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Ester Group: The ethyl ester at position 4 enhances solubility without compromising target binding .
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Methylidene Group: Critical for electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymes .
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Pyridine Ketone: Stabilizes hydrogen bonds with kinase ATP-binding pockets .
Lead Optimization
Derivatives with 4-fluorophenyl or allyl substituents show improved pharmacokinetic profiles. For instance, allyl-substituted analogs exhibit 3-fold higher oral bioavailability in rats compared to the parent compound .
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